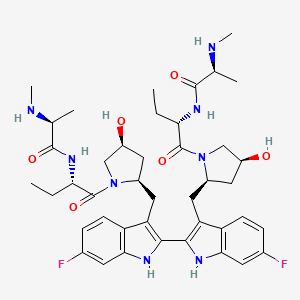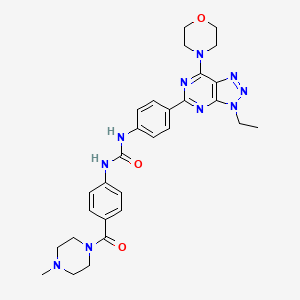
PKI-402
Vue d'ensemble
Description
PKI-402 est un inhibiteur sélectif, réversible et compétitif de l'ATP de la classe I des phosphatidylinositol 3-kinases et de la cible mammalienne de la rapamycine. Il est connu pour son activité antitumorale puissante, en particulier dans les lignées cellulaires tumorales humaines dérivées des tissus du sein, du cerveau (gliome), du pancréas et du cancer du poumon non à petites cellules .
Applications De Recherche Scientifique
PKI-402 has a wide range of scientific research applications, including:
Biology: Investigated for its effects on cell proliferation, growth, survival, and apoptosis.
Medicine: Explored as a potential therapeutic agent for various cancers, including breast, brain, pancreas, and non-small cell lung cancer
Industry: Utilized in the development of new cancer therapies and as a reference compound in drug discovery
Mécanisme D'action
- By inhibiting phosphorylation of these proteins, especially p-Akt at threonine 308 (T308), PKI-402 disrupts critical signaling pathways involved in cancer progression .
- Additionally, this compound induces apoptosis via the mitochondrial pathway, with the autophagy receptor protein p62 triggering Mcl-1 degradation .
- This compound disrupts this pathway by inhibiting PI3K and mTOR, ultimately affecting downstream cellular processes .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Analyse Biochimique
Biochemical Properties
PKI-402 plays a critical role in biochemical reactions by inhibiting class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. This inhibition is achieved through a reversible, ATP-competitive mechanism. This compound interacts with various enzymes and proteins, including phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin. The compound’s inhibitory effects on these enzymes lead to the suppression of downstream signaling pathways, particularly the phosphorylation of Akt at threonine 308 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human tumor cell lines derived from breast, brain (glioma), pancreas, and non-small cell lung cancer tissues, this compound inhibits cell growth and induces apoptosis. The compound influences cell function by suppressing the phosphorylation of key signaling proteins, such as Akt, and inducing the cleavage of poly (ADP-ribose) polymerase, a marker for apoptosis. Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with class I phosphatidylinositol 3-kinases and mammalian target of rapamycin. By competitively inhibiting ATP binding to these enzymes, this compound effectively suppresses their kinase activity. This inhibition leads to a decrease in the phosphorylation of downstream effector proteins, such as Akt, which plays a pivotal role in cell survival and proliferation. Furthermore, this compound induces changes in gene expression, promoting pro-apoptotic pathways and inhibiting cell growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In xenograft models of breast, glioma, and non-small cell lung cancer, this compound has demonstrated dose-dependent antitumor activity. At higher doses, such as 100 mg/kg, this compound effectively reduces tumor volume and prevents regrowth for extended periods. At lower doses, the compound’s effects are less pronounced, and tumor regrowth occurs more rapidly. Toxic or adverse effects at high doses have been minimal, with preferential accumulation of this compound in tumor tissue and minimal impact on normal tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling axis. The compound interacts with enzymes such as phosphatidylinositol 3-kinase-α, phosphatidylinositol 3-kinase-β, phosphatidylinositol 3-kinase-δ, phosphatidylinositol 3-kinase-γ, and mammalian target of rapamycin, leading to alterations in metabolic flux and metabolite levels. These interactions result in the suppression of key signaling pathways that regulate cell growth, proliferation, and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The compound preferentially accumulates in tumor tissues, where it exerts its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway. This selective accumulation enhances the therapeutic efficacy of this compound while minimizing its impact on normal tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This subcellular localization is crucial for its inhibitory effects on the phosphatidylinositol 3-kinase/mammalian target of rapamycin signaling pathway and its ability to induce apoptosis in tumor cells .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PKI-402 est synthétisé par une série de réactions chimiques impliquant la formation de sa structure de base et la fonctionnalisation ultérieure. La voie de synthèse implique généralement l'utilisation de divers réactifs et catalyseurs pour obtenir les transformations chimiques souhaitées. Les détails spécifiques sur la voie de synthèse et les conditions réactionnelles sont propriétaires et non divulgués publiquement .
Méthodes de production industrielle
La production industrielle de this compound implique la mise à l'échelle de la synthèse en laboratoire à une plus grande échelle, assurant la cohérence et la pureté du produit final. Ce processus nécessite une optimisation des conditions réactionnelles, des méthodes de purification et des mesures de contrôle de la qualité pour répondre aux normes de l'industrie .
Analyse Des Réactions Chimiques
Types de réactions
PKI-402 subit diverses réactions chimiques, notamment :
Oxydation : Implique l'addition d'oxygène ou l'élimination d'hydrogène.
Réduction : Implique l'addition d'hydrogène ou l'élimination d'oxygène.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les conditions réactionnelles telles que la température, la pression et le choix du solvant sont optimisées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des activités et des propriétés biologiques différentes .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment :
Biologie : Enquête sur ses effets sur la prolifération cellulaire, la croissance, la survie et l'apoptose.
Médecine : Exploré comme agent thérapeutique potentiel pour divers cancers, notamment le cancer du sein, du cerveau, du pancréas et du poumon non à petites cellules
Industrie : Utilisé dans le développement de nouvelles thérapies contre le cancer et comme composé de référence dans la découverte de médicaments
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la classe I des phosphatidylinositol 3-kinases et de la cible mammalienne de la rapamycine. Cette inhibition entraîne la suppression des voies de signalisation en aval, notamment la phosphorylation d'Akt à la thréonine 308. L'inhibition de ces voies entraîne une réduction de la prolifération cellulaire, une induction de l'apoptose et une régression tumorale .
Comparaison Avec Des Composés Similaires
Composés similaires
PF-04691502 : Un autre inhibiteur double des phosphatidylinositol 3-kinases et de la cible mammalienne de la rapamycine.
PD0325901 : Un inhibiteur sélectif de la kinase de la kinase de la protéine kinase activée par le mitogène.
Unicité de PKI-402
This compound est unique en raison de son inhibition équivalente des phosphatidylinositol 3-kinases et de la cible mammalienne de la rapamycine, ce qui en fait un outil précieux dans la recherche sur le cancer. Sa capacité à induire l'apoptose et à supprimer la croissance tumorale dans divers modèles de cancer met en évidence son potentiel comme agent thérapeutique .
Propriétés
IUPAC Name |
1-[4-(3-ethyl-7-morpholin-4-yltriazolo[4,5-d]pyrimidin-5-yl)phenyl]-3-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N10O3/c1-3-39-27-24(34-35-39)26(37-16-18-42-19-17-37)32-25(33-27)20-4-8-22(9-5-20)30-29(41)31-23-10-6-21(7-11-23)28(40)38-14-12-36(2)13-15-38/h4-11H,3,12-19H2,1-2H3,(H2,30,31,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXFYGBKZSQBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)C(=O)N5CCN(CC5)C)N6CCOCC6)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657809 | |
| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
570.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173204-81-3 | |
| Record name | PKI-402 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173204813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[3-Ethyl-7-(morpholin-4-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl]phenyl}-N'-[4-(4-methylpiperazine-1-carbonyl)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PKI-402 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5XSH56P2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



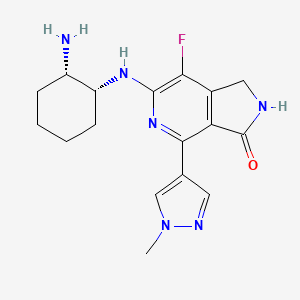
![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)
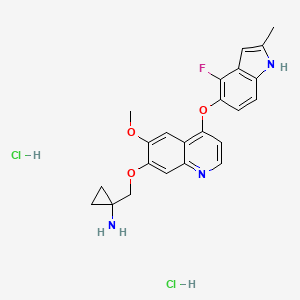
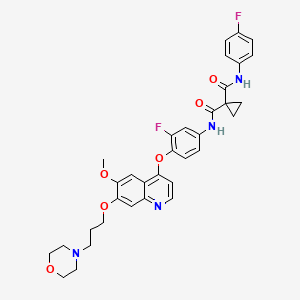
![2-Methoxy-5-[2-(3-methoxy-4,5-dimethylphenyl)thiophen-3-yl]aniline](/img/structure/B612056.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)



